molecular formula C23H21N3O4 B2693564 methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-51-1

methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2693564
CAS No.: 758702-51-1
M. Wt: 403.438
InChI Key: YMNPOUCSDZJTIL-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrano[3,2-c]pyridine core, which is a fused ring system combining pyridine and pyran rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of an intermediate compound through the reaction of a pyridine derivative with a benzylamine. This intermediate can then undergo cyclization and further functionalization to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound’s chemical properties are utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate include other pyrano[3,2-c]pyridine derivatives and heterocyclic compounds with similar functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-15-6-4-3-5-7-15)18(16-8-10-25-11-9-16)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNPOUCSDZJTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=NC=C3)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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